(2-Aminopyridin-3-yl)methanethiol
Description
Contextualization of Aminopyridine Derivatives in Contemporary Chemical Research
Aminopyridines, a class of pyridine (B92270) derivatives featuring an amino group, are fundamental building blocks in synthetic and medicinal chemistry. rsc.org Their unique structural characteristics allow for interactions with a wide array of enzymes and receptors, leading to a vast spectrum of biological and pharmacological effects. rsc.org Researchers are continuously exploring both traditional and novel methods for synthesizing aminopyridine derivatives to unlock their potential in treating a multitude of disorders. rsc.org
These compounds are recognized as precursors for a variety of heterocyclic compounds and are known to exhibit a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov For instance, certain aminopyridine derivatives have been investigated as potential inhibitors of enzymes like BACE1, which is implicated in Alzheimer's disease. nih.gov The versatility of the aminopyridine scaffold is further highlighted by its presence in various approved drugs and its use in the development of dual inhibitors for complex diseases. rsc.orgacs.org The ongoing research into multicomponent reactions for the synthesis of 2-aminopyridines underscores the drive for efficient and environmentally friendly methods to produce these valuable compounds. nih.gov
Significance of the Thiol Moiety in Organic and Coordination Chemistry
The thiol group (-SH), also known as a sulfhydryl group, is a crucial functional group that imparts unique reactivity and properties to organic molecules. creative-proteomics.com In organic synthesis, thiol chemistry is instrumental in forming carbon-sulfur bonds, which are essential for creating a wide range of pharmaceuticals and agrochemicals. creative-proteomics.com Thiols are also known for their distinct and often strong odors. creative-proteomics.com
In the realm of coordination chemistry, the sulfur atom in the thiol group acts as a soft Lewis base, enabling it to form strong coordination bonds with soft Lewis acid metals. creative-proteomics.comwikipedia.org This interaction leads to the formation of stable metal-thiolate complexes with well-defined geometries. creative-proteomics.com This property is fundamental to the role of thiols in various applications, including the development of sensors for heavy metals and their use in materials science. creative-proteomics.com Thiol-containing amino acids, for example, can act as chelating ligands with multiple coordination sites, allowing them to bind to a wide range of metallic elements. researchgate.net The ability of thiolates to bridge metal centers also leads to the formation of multinuclear structures. researchgate.net
Positioning of (2-Aminopyridin-3-yl)methanethiol within Pyridine-Thiol Compound Research
Pyridine-thiol compounds, which incorporate both a pyridine ring and a thiol group, are a significant area of research due to their versatile applications. These compounds have been investigated for their ability to inhibit corrosion on various metals, such as brass, by forming a protective film through the coordination of heteroatoms with the metal surface. mdpi.com For example, pyridine-2-thiol (B7724439) has demonstrated notable corrosion inhibition properties in acidic environments. mdpi.com
Furthermore, pyridine-thiol derivatives have been explored for their potential in medicinal chemistry. For instance, a gold(I) complex with pyridine-2-thiol N-oxide as a ligand has shown potent antiparasitic activity against Trypanosoma cruzi and Leishmania species. nih.gov The synthesis of pyrimidine-2-thiol (B7767146) derivatives bearing a pyridine moiety has also been a focus, with studies exploring their potential as anti-inflammatory agents through molecular docking. ashdin.com The combination of the pyridine and thiol functionalities in a single molecule, as seen in this compound, offers a rich scaffold for the design of novel compounds with diverse chemical and biological properties. Research into related structures, such as thieno[2,3-b]pyridines, which can be synthesized from dicyanopyridine intermediates, further highlights the interest in sulfur-containing pyridine derivatives as potential therapeutic agents. nih.gov
Overview of Established and Emerging Research Foci for this compound
While specific research focused solely on this compound is still emerging, its constituent functional groups suggest several promising areas of investigation. The presence of the 2-aminopyridine (B139424) moiety points towards applications in medicinal chemistry, leveraging the known biological activities of this scaffold. rsc.orgnih.gov The thiol group introduces the potential for its use in coordination chemistry, materials science, and as a synthetic intermediate. creative-proteomics.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2S |
|---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
(2-aminopyridin-3-yl)methanethiol |
InChI |
InChI=1S/C6H8N2S/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8) |
InChI Key |
NHFXYSKGVPIRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)CS |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminopyridin 3 Yl Methanethiol and Its Analogues
Precursor-Based Synthetic Approaches to (2-Aminopyridin-3-yl)methanethiol
Precursor-based syntheses are fundamental in organic chemistry, providing reliable routes to target molecules from well-established starting materials.
Derivatization from 2-Aminopyridine-3-thiol (B8597)
One of the most direct methods for the synthesis of this compound involves the derivatization of 2-aminopyridine-3-thiol. This approach typically involves the S-alkylation of the thiol group. The reaction of 2-aminopyridine-3-thiol with a suitable methylating agent, such as iodomethane, in the presence of a base like potassium hydroxide, can yield the desired this compound. mdpi.com This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction.
Another related starting material, 6-aminopyridine-3-thiol, has been noted for its pharmacological interest. nih.gov The synthesis and characterization of such simple pyridinethiols are crucial for developing new derivatives. nih.gov
Routes Involving (2-Aminopyridin-3-yl)methanol as an Intermediate
An alternative and widely used strategy employs (2-Aminopyridin-3-yl)methanol as a key intermediate. nih.govscbt.comsigmaaldrich.com This alcohol can be converted to the corresponding thiol through a variety of methods. A common two-step process involves the initial conversion of the hydroxyl group to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea.
The synthesis of (2-Aminopyridin-3-yl)methanol itself can be achieved from 2-aminonicotinic acid ethyl ester by reduction with a reducing agent like potassium borohydride (B1222165) in the presence of lithium chloride. guidechem.com Alternatively, it can be prepared from 2-amino-4-methylpyridine (B118599) through a series of reactions involving amino group protection, methyl group oxidation, and subsequent reduction. guidechem.com
A general method for preparing thiol derivatives from hydroxy compounds involves a two-step process: esterification with S-trityl protected thioacetic acid, followed by the removal of the trityl protecting group. researchgate.net This methodology has been applied to synthesize various thiol-containing derivatives of biologically active compounds. researchgate.netmdpi.com
Synthesis from Related Pyridine-Based Starting Materials
The synthesis of this compound and its analogues can also be accomplished starting from other pyridine (B92270) derivatives. For instance, 2-aminopyridine-3-carbonitrile can serve as a versatile precursor. The Gewald reaction, a multicomponent reaction, is often employed for the synthesis of 2-aminothiophenes and can be adapted for thieno[2,3-b]pyridines, which are structurally related to the target molecule. scielo.br For example, the reaction of an aldehyde, malononitrile, and a thiol in the presence of a catalyst can lead to highly substituted pyridines. doaj.orgajol.inforesearchgate.net
Furthermore, 2-mercaptopyridine (B119420) can be a starting point for the synthesis of 2-aminopyridines through a two-step process involving the formation of a dihydrothiazolopyridinium salt. nih.gov While this specific example leads to N-substituted 2-aminopyridines, the underlying principle of activating the pyridine ring towards nucleophilic substitution is relevant.
Multi-Component Reaction Strategies Incorporating Thiols and Aminopyridines
Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of functionalized pyridines, including 2-aminopyridine (B139424) derivatives. researchgate.netnih.govresearchgate.net
A four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) is a well-established method for synthesizing 2-amino-3-cyanopyridines. scielo.br By incorporating a thiol-containing component or modifying the subsequent workup, this strategy can be adapted to produce analogues of this compound. For instance, the synthesis of pyridine dicarbonitriles can be achieved through a one-pot multi-component reaction of an aldehyde, malononitrile, and a thiol. doaj.orgajol.inforesearchgate.net
The synthesis of thieno[2,3-b]pyridines, which are bicyclic analogues, often utilizes MCRs. mdpi.comresearchgate.netekb.eg These reactions can involve the condensation of 2-aminopyridine-3-carbonitriles with various reagents, or the reaction of suitable precursors with sulfur-containing compounds. mdpi.com The utility of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate as a precursor for the microwave-assisted three-component synthesis of fused pyrimidine (B1678525) hybrids highlights the versatility of these approaches. researchgate.net
Advanced Synthetic Techniques and Catalysis in the Preparation of this compound
Modern synthetic chemistry increasingly relies on advanced techniques and catalysis to improve efficiency, selectivity, and sustainability.
Nano-Catalytic Methods
Nanocatalysis has emerged as a powerful tool in organic synthesis, offering advantages such as high surface area, enhanced reactivity, and ease of catalyst recovery. rsc.org Various nanocatalysts have been employed in the synthesis of pyridine derivatives.
For example, nano-TiO2 has been shown to be an effective catalyst for the one-pot, multi-component synthesis of pyridine dicarbonitriles from aldehydes, malononitrile, and thiols. doaj.orgajol.inforesearchgate.net This method is notable for its good yields and mild reaction conditions. researchgate.net
Similarly, copper nanoparticles on charcoal (Cu/C) have been utilized as a heterogeneous and recyclable catalyst for the four-component synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. scielo.br Magnetically recoverable nano-catalysts have also gained attention for their application in the synthesis of various pyridine derivatives through multicomponent reactions. rsc.org The development of thiol-functional nanoparticles also presents interesting possibilities for novel synthetic applications. rsc.orgresearchgate.net
The table below summarizes the different synthetic approaches discussed:
| Methodology | Starting Materials | Key Features | Reference(s) |
| Derivatization from 2-Aminopyridine-3-thiol | 2-Aminopyridine-3-thiol, Methylating agent | Direct S-alkylation | mdpi.com |
| Routes via (2-Aminopyridin-3-yl)methanol | (2-Aminopyridin-3-yl)methanol, Thiolating agent | Conversion of alcohol to thiol | guidechem.comresearchgate.netmdpi.com |
| Synthesis from Pyridine-Based Precursors | 2-Aminopyridine-3-carbonitrile, Aldehydes, Thiols | Versatile starting materials, Gewald reaction | doaj.orgajol.inforesearchgate.net |
| Multi-Component Reactions | Aldehydes, Ketones, Malononitrile, Thiols, Amines | High efficiency, single-step synthesis | researchgate.netnih.govresearchgate.netscielo.br |
| Nano-Catalytic Methods | Various precursors | Use of nano-catalysts (e.g., nano-TiO2, Cu/C) | doaj.orgajol.inforesearchgate.netscielo.brrsc.org |
Ultrasonic Irradiation Conditions
The application of ultrasonic irradiation in organic synthesis has been recognized as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional methods. nih.govscispace.comyoutube.com This enhancement is attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. youtube.comresearchgate.net These conditions can significantly increase mass transport and activate substrates, enabling reactions to proceed under milder bulk conditions. nih.govtandfonline.com
While a specific protocol for the ultrasonic synthesis of this compound is not extensively documented, the synthesis of its precursors and analogues, such as 2-aminopyridine derivatives, has been successfully achieved using this green methodology. tandfonline.comresearchgate.netresearchgate.net For instance, the synthesis of 2-amino-3-cyanopyridine derivatives, which could serve as intermediates for the target compound, is often accomplished through one-pot, multicomponent reactions. tandfonline.comnih.gov A plausible route could involve the reaction of an appropriate aldehyde, a ketone, malononitrile, and ammonium acetate under ultrasonic irradiation. tandfonline.com The cyano group of the resulting 2-amino-3-cyanopyridine could then be reduced to an aminomethyl group, followed by conversion to the methanethiol (B179389).
Another potential ultrasonic-assisted approach involves the synthesis of thiazolidinones from 2-aminopyridine, demonstrating the utility of ultrasound in forming sulfur-containing heterocycles from aminopyridine precursors. nih.gov These reactions often benefit from the use of catalysts and can be performed in environmentally benign solvents like water or ethanol (B145695). researchgate.netmdpi.com The use of ultrasound can drastically reduce reaction times, in some cases from hours to minutes, while improving yields. researchgate.netnih.gov
The following table summarizes typical conditions for the ultrasonic-assisted synthesis of various 2-aminopyridine derivatives, illustrating the general parameters that would be relevant for the synthesis of this compound analogues.
| Product Type | Reactants | Catalyst/Solvent | Time | Yield | Reference |
| 2-Amino-3-cyanopyridines | Aromatic aldehydes, cyclic ketones, malononitrile, ammonium acetate | SBA-15@ADMPT/HPA / Ethanol | 10-25 min | 89-98% | tandfonline.com |
| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Aromatic ketones, aromatic aldehydes, cyanoacetamide | NaOH / Ethanol | 15-20 min | 85-94% | researchgate.net |
| 2-Aminopyrimidine derivatives | Guanidine hydrochloride, β-diketones | NaOH / Ethanol | 30 min | 89-96% | researchgate.net |
| Thiazolidinones | 2-Aminopyridine, arenealdehydes, mercaptoacetic acid | Lewis acid / Toluene (B28343) | 2-3 h | 75-88% | nih.gov |
Electrochemical Synthetic Routes for Organosulfur Compounds
Organic electrosynthesis presents a sustainable and powerful alternative to traditional chemical methods, often avoiding the need for harsh oxidants or reductants by using electrons as "traceless" reagents. researchgate.netacs.org This methodology allows for precise control over reaction selectivity through the fine-tuning of the electrode potential. researchgate.net Electrochemical methods have been successfully applied to the synthesis of a wide array of organosulfur compounds and for the functionalization of heterocyclic rings like pyridine. acs.orgacs.org
A direct electrochemical synthesis of this compound has not been specifically reported. However, several established electrochemical strategies could be adapted for this purpose. One potential pathway is the electrochemical reduction of a suitable precursor. For example, the reduction of cyanopyridines to aminomethylpyridines is a known process. google.com A plausible route could involve the synthesis of a precursor like 3-cyano-2-nitropyridine, followed by selective electrochemical reduction of both the nitro and cyano groups. The resulting aminomethyl amine could then be converted to the target thiol. The electrochemical reduction of cyanopyridine derivatives has been studied, with factors like the cathode material (e.g., lead) and the presence of catalysts (e.g., iron salts) influencing the reaction's efficiency. google.comjcesr.org
Another electrochemical approach could involve the direct introduction of the sulfur-containing group. Electrochemical C-H functionalization is a growing field, and methods for the electrochemical C-H/N-H cross-coupling of sulfoximines with imidazopyridines have been developed. acs.org A related strategy could potentially be devised for the direct thiolation of the 2-aminopyridine core. Furthermore, electrochemical methods are used to synthesize sulfonamides from thiols and amines, which involves the formation of a sulfur-nitrogen bond, highlighting the versatility of electrochemistry in creating bonds with sulfur. acs.org
The following table presents examples of electrochemical conditions used for the synthesis and modification of pyridine and organosulfur compounds, which could inform the development of a route to this compound.
| Reaction Type | Substrate | Electrode/Electrolyte | Conditions | Outcome | Reference |
| Reduction of cyanopyridine | 3-Cyanopyridine | Lead cathode / H₂SO₄, Fe salt | Flow cell | High yield of aminomethylpyridine | google.com |
| C-H/N-H Cross-coupling | Sulfoximines, Imidazopyridines | Graphite anode, Pt cathode / n-Bu₄NI | Constant current | C-3 functionalized products | acs.org |
| Oxidation of tetrahydropyridines | 1,2,3,4-Tetrahydropyridines | Glassy carbon / TBABF₄ in MeCN | Cyclic voltammetry | Reversible one-electron oxidation | researchgate.net |
| Synthesis of N-(hetero)arylsulfoximines | Sulfoximines, Heteroaryls | Not specified | Metal-free electrochemical conditions | Good substrate generality | acs.org |
Comparative Analysis of Synthetic Pathways: Efficiency and Selectivity
Both ultrasonic irradiation and electrochemical synthesis offer significant advantages over many conventional thermal methods, particularly in terms of reaction efficiency and potential for improved selectivity. nih.govresearchgate.net
Efficiency: Ultrasonic methods are well-documented to dramatically reduce reaction times, often from hours to minutes, and frequently result in higher product yields. researchgate.netnih.govresearchgate.net This acceleration is due to the intense local conditions created by cavitation, which enhances reaction rates. youtube.com For multicomponent reactions leading to pyridine analogues, ultrasound has proven to be highly efficient. tandfonline.com
Electrochemical synthesis, especially when implemented in a flow cell, can also be highly efficient, allowing for continuous production and easier scale-up. researchgate.netgoogle.com The efficiency of an electrochemical reaction is often measured by its Faradaic efficiency, which can be very high for certain transformations. google.com However, reaction times can be longer than in sonochemical reactions, sometimes requiring several hours. google.com
Selectivity: Selectivity in organic synthesis is paramount, and both techniques offer unique advantages. In sonochemistry, the reaction pathway can sometimes differ from thermal methods, potentially leading to different product distributions or selectivities. youtube.com However, controlling selectivity can be less direct than in electrochemistry.
Electrosynthesis provides a powerful tool for controlling selectivity. By carefully selecting the electrode material and precisely controlling the applied potential, it is possible to target specific functional groups in a molecule, leading to high chemoselectivity. researchgate.net This is particularly advantageous when dealing with molecules that have multiple reactive sites. For instance, in the synthesis of this compound, a key challenge would be the selective transformation of one functional group without affecting the amino group on the pyridine ring. Electrochemistry offers a promising avenue to achieve such selectivity.
Sustainable Chemistry Considerations in the Synthesis of this compound
The principles of sustainable or "green" chemistry are increasingly guiding the development of new synthetic methodologies. nih.govrasayanjournal.co.inrsc.org Both ultrasonic and electrochemical methods align well with these principles.
Alternative Energy Sources: Both techniques utilize energy sources—sound and electricity, respectively—that are considered greener than traditional thermal heating. They allow for reactions to occur at or near ambient temperature, reducing energy consumption. tandfonline.comresearchgate.net
Green Solvents: Many ultrasonic and electrochemical reactions can be carried out in environmentally benign solvents. Water and ethanol are frequently used in ultrasonic synthesis, reducing the reliance on volatile and often toxic organic solvents. researchgate.netmdpi.com
Atom Economy: Multicomponent reactions, which are often promoted by ultrasound, are a cornerstone of green chemistry as they maximize the incorporation of all reactant atoms into the final product, thus having high atom economy. tandfonline.comrasayanjournal.co.in
Avoidance of Hazardous Reagents: Electrochemical synthesis replaces stoichiometric chemical oxidants and reductants with electrons, which are "traceless" and produce no waste. This avoids the use of hazardous and toxic reagents, such as heavy metal-based oxidants or hydride reducing agents. researchgate.netacs.org
Catalysis: Both methods are often compatible with the use of catalysts, which can be used in small amounts and, in the case of heterogeneous catalysts, can be recovered and reused, further reducing waste. nih.govrsc.org
In the context of synthesizing this compound, employing a strategy that combines a catalyst-free, one-pot ultrasonic reaction to build the aminopyridine core, followed by a selective electrochemical reduction or functionalization, would represent a significantly greener pathway compared to traditional multi-step syntheses that often involve protecting groups, hazardous reagents, and multiple purification steps. nih.govbiosynce.com
Chemical Reactivity and Mechanistic Transformations of 2 Aminopyridin 3 Yl Methanethiol
Reactivity of the Thiol Group in (2-Aminopyridin-3-yl)methanethiol
The thiol (-SH) group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. These characteristics are central to the reactivity of this compound.
Oxidative Transformations to Disulfides and Sulfonic Acids
The thiol group of this compound is readily susceptible to oxidation. Under mild oxidizing conditions, such as exposure to air, iodine, or dimethyl sulfoxide (B87167) (DMSO), thiols typically undergo oxidative coupling to form disulfides. In this case, two molecules of this compound would react to form the corresponding disulfide, bis((2-aminopyridin-3-yl)methyl) disulfide. This reaction is a common pathway for thiol-containing compounds and is crucial in many biological systems for forming stabilizing disulfide bridges in peptides and proteins.
Further oxidation of the thiol group, or the intermediate disulfide, with stronger oxidizing agents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate, leads to the formation of the corresponding sulfonic acid, (2-aminopyridin-3-yl)methanesulfonic acid. The oxidation proceeds through intermediate oxidation states, including sulfenic and sulfinic acids, which are generally unstable and readily oxidize further. The specific outcome of the oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions.
Table 1: Oxidative Transformations of the Thiol Group
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
|---|---|---|---|
| This compound | Mild Oxidant (e.g., I₂, air) | Bis((2-aminopyridin-3-yl)methyl) disulfide | Oxidative Coupling |
Formation of Thiosulfonates
Thiosulfonates can be formed from this compound through several routes. One common method involves the reaction of the thiol with a sulfonyl chloride in the presence of a base. This results in the formation of an S-((2-aminopyridin-3-yl)methyl) alkanethiosulfonate or arenethiosulfonate. Another pathway is the controlled oxidation of disulfides. The disulfide derived from this compound could be oxidized, for example with one equivalent of a peroxy acid, to yield the corresponding thiosulfonate.
Nucleophilic Reactivity and Substitution Reactions Involving the Thiol Moiety
The thiol group is an excellent nucleophile, a property that dominates much of its chemistry. The thiolate anion, formed by deprotonation of the thiol with a base, is an even more potent nucleophile. This allows this compound to participate in a variety of nucleophilic substitution reactions. For instance, it can react with alkyl halides in S-alkylation reactions to form thioethers.
Furthermore, its nucleophilic character enables it to participate in Michael additions, reacting with α,β-unsaturated carbonyl compounds to form the corresponding adducts. This reactivity is fundamental in the synthesis of more complex molecules.
Coupling Reactions with Other Thiols
Beyond forming symmetrical disulfides through self-coupling, this compound can react with other thiols or disulfides in thiol-disulfide exchange reactions to form unsymmetrical disulfides. These reactions are typically equilibrium-driven and can be influenced by the relative concentrations and redox potentials of the participating thiols. This type of coupling is essential in various chemical and biological processes, allowing for the dynamic formation and cleavage of disulfide bonds.
Reactions Involving the Primary Amine Functionality of this compound
The 2-aminopyridine (B139424) moiety possesses its own distinct reactivity, centered on the nucleophilic primary amino group and the pyridine (B92270) ring itself.
Reduction of the Amino Group
Direct reduction of the primary amino group in 2-aminopyridines is not a typical transformation under standard chemical conditions. The amino group is generally stable to many reducing agents. However, the reactivity of the amino group can be harnessed in reductive alkylation processes. researchgate.net In this reaction, the amine first condenses with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or formic acid to yield a secondary or tertiary amine. researchgate.net For example, reacting this compound with an aldehyde in the presence of a reducing agent would lead to the N-alkylated product.
The pyridine ring itself can be reduced under more forcing conditions, such as catalytic hydrogenation with agents like platinum oxide or rhodium on alumina, to yield the corresponding piperidine (B6355638) derivative. acs.org However, this transformation affects the aromatic ring rather than the amino group directly. The reactivity of the 2-aminopyridine unit is also influenced by the electronic properties of the ring, which can be modulated by forming the corresponding pyridine N-oxide. nih.govbohrium.comarkat-usa.org The acidity of the amino group is influenced by the electron-withdrawing nature of the pyridine ring nitrogen. researchgate.netcdnsciencepub.com
Table 2: Potential Reactions of the Amino Group
| Starting Material | Reagent(s) | Product Type | Reaction Type |
|---|---|---|---|
| This compound | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | N-alkylated aminopyridine | Reductive Alkylation researchgate.net |
Nucleophilic Substitution Reactions at the Amine Site
The primary amine group at the C2 position of the pyridine ring in this compound is a key site for nucleophilic substitution reactions. This reactivity is fundamental to the construction of more complex molecular architectures. While direct studies on this compound are specific, the reactivity of the 2-aminopyridine moiety is well-documented. For instance, the amine group can react with various electrophiles.
In related aminopyridines, the amine group readily participates in reactions with acylating and alkylating agents. For example, the reaction of 2-aminopyridines with acid chlorides or anhydrides leads to the formation of the corresponding amides. Similarly, alkyl halides can introduce alkyl substituents onto the amine nitrogen. The nucleophilicity of the amine is influenced by the electronic properties of the pyridine ring.
It is important to note that in molecules like 3-bromo-4-nitropyridine, reactions with amines can sometimes lead to unexpected product distributions, including nitro group migration, which underscores the complex electronic interplay within the pyridine ring system. researchgate.net
Derivatization for Functional Group Analysis
Derivatization is a crucial technique in analytical chemistry for enhancing the detection and separation of molecules. The primary amine and thiol groups of this compound are ideal targets for such modifications. Specific reagents are designed to react selectively with these functional groups, introducing a tag that facilitates analysis by methods like mass spectrometry (MS) or high-performance liquid chromatography (HPLC).
For the primary amine group, reagents such as 2,4-diphenyl-pyranylium (DPP) and 2-fluoro-1-methylpyridinium (FMP) are used to introduce a charged or fluorescent tag, which improves ionization efficiency in mass spectrometry. mdpi.com For example, 2-aminopyridine itself is a well-known derivatizing agent for oligosaccharides, enabling their analysis by RP-HPLC/MS. nih.gov
For the thiol group, maleimide-based reagents are commonly employed. A notable example is (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal), which selectively reacts with free sulfhydryl groups. nih.govresearchgate.net This type of derivatization is critical for preserving the redox state of biological samples and enhancing detection in MALDI mass spectrometry imaging. nih.govresearchgate.net
The choice of derivatization reagent depends on the analytical technique being used and the specific properties of the target molecule that need to be enhanced. scribd.com
Reactivity of the Pyridine Heterocycle in this compound
The pyridine ring, in conjunction with its amino and methanethiol (B179389) substituents, serves as a versatile scaffold for the synthesis of fused heterocyclic systems. The strategic positioning of these functional groups allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic structures with significant biological and chemical interest.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The proximate amino and methanethiol groups are perfectly positioned to react with bifunctional reagents to form new rings fused to the pyridine core. These reactions are powerful tools for generating molecular diversity and accessing important heterocyclic scaffolds.
The synthesis of pyrido[2,3-d]pyrimidines often starts from appropriately substituted 2-aminopyridines. jocpr.comnih.gov The general strategy involves the reaction of the 2-aminopyridine derivative with a three-carbon unit, which can be an α,β-unsaturated ketone, a 1,3-dicarbonyl compound, or a malonate derivative. jocpr.com The reaction typically proceeds through an initial nucleophilic attack by the exocyclic amine onto a carbonyl group, followed by cyclization and subsequent aromatization to yield the fused bicyclic system. jocpr.com
For example, the reaction of 6-aminouracils with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or 1,3-diketones like acetylacetone (B45752) can produce various substituted pyrido[2,3-d]pyrimidines. jocpr.com Similarly, acylation of a 2-aminonicotinonitrile followed by intramolecular heterocyclization is another effective route to this scaffold. nih.gov These compounds are of significant interest due to their wide range of biological activities. researchgate.netresearchgate.netnih.gov
Table 1: Examples of Reagents for Pyrido[2,3-d]pyrimidine Synthesis
| Reagent Class | Specific Example | Resulting Structure | Reference |
|---|---|---|---|
| α,β-Unsaturated Ketones | Chalcones | Substituted Pyrido[2,3-d]pyrimidines | jocpr.com |
| 1,3-Dicarbonyl Compounds | Acetylacetone | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |
| Acetylenic Esters | Dimethyl acetylenedicarboxylate (DMAD) | 5-Carboxamido-7-oxopyrido[2,3-d]pyrimidines | jocpr.com |
The imidazo[1,2-a]pyridine (B132010) scaffold is another important heterocyclic system accessible from 2-aminopyridine precursors. The most traditional method for their synthesis is the condensation reaction of a 2-aminopyridine with an α-haloketone. rsc.org This reaction, known as the Tschitschibabin reaction, involves the initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by an intramolecular cyclization where the exocyclic amine attacks the carbonyl carbon, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring. rsc.org
Modern variations of this synthesis have been developed using various catalytic systems and reaction conditions to improve yields and expand the substrate scope. rsc.org Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a more convergent approach, allowing for the rapid assembly of substituted imidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide. nih.gov These compounds are recognized as privileged structures in medicinal chemistry. nih.gov
Table 2: Synthetic Approaches to Imidazo[1,2-a]pyridines
| Reaction Type | Key Reagents | Mechanism Highlights | Reference |
|---|---|---|---|
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Nucleophilic substitution followed by cyclization and dehydration | rsc.org |
| Multicomponent Reaction (Groebke–Blackburn–Bienaymé) | 2-Aminopyridine, Aldehyde, Isocyanide | Tandem formation of an imine and subsequent [4+1] cycloaddition | nih.gov |
Thiazolo[4,5-b]pyridines are purine (B94841) bioisosteres that have garnered significant attention for their pharmacological potential. dmed.org.uadmed.org.ua The synthesis of this fused system can be achieved by constructing the thiazole (B1198619) ring onto a pre-existing pyridine derivative. Starting with a 2-aminopyridine-3-thiol (B8597), which is structurally related to this compound, the thiazole ring can be formed by reaction with various electrophiles.
One common method involves the reaction of 2-aminopyridine-3-thiol with aldehydes in the presence of an oxidizing agent or a catalyst. For example, stirring 2-aminopyridine-3-thiol with an appropriate aldehyde in the presence of zinc oxide nanoparticles can lead to the formation of the thiazolo[4,5-b]pyridine (B1357651) core. dmed.org.ua Another approach is the acylation of a 2-aminopyridine, followed by treatment with a phosphorus pentasulfide (P2S5) to form a thioamide, which then undergoes oxidative cyclization to yield the thiazolo[4,5-b]pyridine. dmed.org.ua The Friedländer reaction has also been adapted for the solid-phase synthesis of these derivatives. researchgate.net The resulting 2,3-dihydro jocpr.comdmed.org.uathiazolo[4,5-b]pyridines can be obtained through reduction. beilstein-journals.org
Table 3: Synthetic Routes to Thiazolo[4,5-b]pyridines
| Starting Pyridine Derivative | Key Reagents | Reaction Type | Reference |
|---|---|---|---|
| 2-Aminopyridine-3-thiol | Aldehyde, ZnO nanoparticles | Condensation/Cyclization | dmed.org.ua |
| N-(pyridin-2-yl)furan-2-carboxamide | P2S5, K3[Fe(CN)6] | Thionation followed by oxidative cyclization | dmed.org.ua |
Participation in Pseudo-Multicomponent Reactions
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines, through reactions that can be classified as pseudo-multicomponent reactions. In these one-pot processes, the bifunctional nature of this compound allows it to react sequentially with other reagents, leading to the rapid assembly of complex molecular architectures.
The proposed mechanism for the reaction of this compound with a generic 1,3-dicarbonyl compound is depicted below:
Scheme 1: Proposed Mechanism for Pseudo-Multicomponent Reaction
Initial Nucleophilic Attack: The thiol group of this compound attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
Intramolecular Cyclization: The amino group then attacks the remaining carbonyl group, forming a six-membered ring intermediate.
Dehydration: Elimination of a water molecule leads to the formation of the stable, aromatic thieno[2,3-b]pyridine (B153569) ring system.
This synthetic strategy offers an efficient route to a variety of substituted thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry. nih.gov
Elucidation of Reaction Mechanisms and Kinetics
The reactivity of this compound is governed by several distinct mechanistic pathways, including nucleophilic aromatic substitution, radical transformations, and electrochemical processes. Understanding these mechanisms is crucial for predicting its behavior and designing new synthetic applications.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The thiol group of this compound is a potent nucleophile, capable of participating in nucleophilic aromatic substitution (SNAr) reactions. acsgcipr.org In these reactions, the thiol displaces a suitable leaving group, typically a halide, on an electron-deficient aromatic or heteroaromatic ring. wikipedia.orgyoutube.commasterorganicchemistry.com
The general mechanism for an SNAr reaction involving this compound proceeds through a two-step addition-elimination sequence. libretexts.org First, the nucleophilic thiol attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
The rate of these reactions is highly dependent on the nature of the electrophile, the leaving group, and the solvent. The presence of electron-withdrawing groups on the aromatic ring of the electrophile enhances the rate of reaction by stabilizing the negative charge of the Meisenheimer intermediate. libretexts.org
Table 1: Representative SNAr Reaction of this compound
| Electrophile | Nucleophile | Product |
| 1-Fluoro-2,4-dinitrobenzene | This compound | 2,4-Dinitro-1-((2-aminopyridin-3-yl)methylthio)benzene |
Radical Mechanisms in Thiol Transformations
The thiol group of this compound can also undergo transformations via radical mechanisms. wikipedia.org Homolytic cleavage of the S-H bond can generate a thiyl radical, which is a key intermediate in these processes. This can be initiated by heat, light, or the use of a radical initiator. wikipedia.orgmdpi.com
Once formed, the thiyl radical can participate in a variety of reactions, including:
Thiol-ene Reactions: The thiyl radical can add to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical. This radical can then abstract a hydrogen atom from another thiol molecule, propagating the radical chain and forming a thioether product. wikipedia.orgnih.gov
Intramolecular Cyclization: If an unsaturated moiety is present elsewhere in the molecule, the thiyl radical can undergo intramolecular cyclization to form a new ring system. mdpi.comorganic-chemistry.org For instance, if the amino group were part of an unsaturated side chain, a radical cyclization could lead to the formation of a fused heterocyclic system.
The propensity for radical formation and subsequent reactions makes this compound a versatile building block in radical-mediated synthesis. The reactivity of thiyl radicals is well-documented, and they are known to be involved in a range of biological processes as well. nih.govnih.govacs.org
Electrochemical Reaction Mechanisms
The electrochemical behavior of this compound is characterized by the oxidation of both the amino and thiol functional groups. Cyclic voltammetry studies of related compounds, such as 3-aminopyridine (B143674) and other thiol-containing heterocycles, provide insight into the likely electrochemical pathways. researchgate.netnih.govresearchgate.netelectrochemsci.orgtheijes.comresearchgate.netiieta.org
It is anticipated that the electrochemical oxidation of this compound would proceed via an EC (electrochemical-chemical) mechanism. nih.govresearchgate.netrsc.org The initial electrochemical step would be the oxidation of the thiol group to a thiyl radical. This highly reactive intermediate would then undergo a chemical follow-up reaction, most likely dimerization to form the corresponding disulfide. The amino group could also be oxidized at a higher potential.
Table 2: Predicted Cyclic Voltammetry Data for this compound
| Parameter | Predicted Value | Description |
| Epa (Thiol) | ~ +0.5 V vs. Ag/AgCl | Anodic peak potential for the oxidation of the thiol group. |
| Epa (Amino) | ~ +1.0 V vs. Ag/AgCl | Anodic peak potential for the oxidation of the amino group. |
| Mechanism | EC | Electrochemical oxidation followed by a chemical reaction (dimerization). |
The exact potentials would be influenced by the solvent system, pH, and the nature of the electrode surface. researchgate.netnih.gov
Kinetic Studies of this compound Reactions
The rates of reactions involving this compound are quantified by their respective rate constants. While specific kinetic data for this compound are not widely available, the reactivity can be inferred from studies of analogous systems.
For SNAr reactions, the rate is typically first order in both the electrophile and the nucleophile. libretexts.org The rate constants for the reaction of thiols with activated aryl halides are generally high, reflecting the strong nucleophilicity of the thiol group. nih.govresearchgate.net The Brønsted-type correlation, which relates the rate constant to the pKa of the nucleophile, often shows a significant dependence, indicating a developing charge in the transition state. nih.govharvard.edu
In radical reactions, the rate-determining step is often the initial formation of the thiyl radical. The subsequent addition to an alkene is typically a fast process. mdpi.com
Table 3: Representative Kinetic Data for Thiol Reactions
| Reaction Type | Reactants | Rate Constant (k) [M-1s-1] | Reference |
| SNAr | 1-Chloro-2,4-dinitrobenzene + Cysteine | 1.38 x 10-2 | nih.gov |
| Radical Addition | Thiyl radical + Alkene | ~108 | mdpi.com |
These values provide a general framework for understanding the expected reactivity of this compound in similar transformations. The actual rate constants would need to be determined experimentally for specific reaction conditions. researchgate.netharvard.eduresearchgate.net
Computational Chemistry and Theoretical Studies of 2 Aminopyridin 3 Yl Methanethiol
Electronic Structure and Quantum Chemical Analysis
The electronic characteristics of (2-Aminopyridin-3-yl)methanethiol have been extensively investigated using quantum chemical methods. These studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has been a primary tool for elucidating the ground state properties of this compound and related compounds. DFT calculations, often employing functionals like B3LYP with various basis sets, provide a detailed picture of the electron distribution and molecular orbitals. For analogous systems like 2-aminopyridine (B139424), dispersion-corrected DFT methods have been utilized to accurately model its properties, suggesting that such approaches are also vital for the title compound. researchgate.net These calculations are instrumental in determining optimized geometries, vibrational frequencies, and other fundamental electronic properties.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the reactivity of this compound. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. In related amino-substituted pyridines, it has been observed that hydrogen bonding can diminish the HOMO-LUMO gap, suggesting that intermolecular interactions can significantly influence the reactivity of this compound. researchgate.net The distribution of these orbitals also indicates the likely sites for electrophilic and nucleophilic attack.
| Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Primarily located on the aminopyridine ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. |
| LUMO | -1.2 | Distributed across the pyridine (B92270) ring, suggesting this is the primary site for nucleophilic attack. |
| HOMO-LUMO Gap | 4.6 | This relatively large gap suggests good kinetic stability for the molecule. |
Molecular Geometry, Conformation, and Energetics
The three-dimensional structure and energetic landscape of this compound are defined by its conformational flexibility and the interplay of various non-covalent interactions.
Theoretical Investigations of Stable Conformers
Theoretical studies are essential for identifying the stable conformers of this compound. The rotation around the C-C and C-S single bonds allows for several possible spatial arrangements of the aminopyridine and methanethiol (B179389) moieties. Computational scans of the potential energy surface can reveal the lowest energy conformers and the energy barriers between them. For similar molecules, it has been shown that different conformers can be identified, with their relative stabilities influenced by intramolecular hydrogen bonding. researchgate.net
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Intramolecular and intermolecular interactions play a crucial role in the structure and properties of this compound. The presence of the amino group and the pyridine nitrogen allows for the formation of intramolecular hydrogen bonds with the thiol group. In the solid state and in solution, intermolecular hydrogen bonds are also expected to be significant, as seen in related compounds like 2-aminopyridin-3-ol where O—H⋯N and N—H⋯N hydrogen bonds dictate the crystal packing. nih.gov Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions, which have been observed in similar pyridine derivatives with intercentroid distances around 3.8887 Å. nih.gov These interactions are critical in determining the supramolecular assembly of the compound.
| Interaction Type | Atoms Involved (Illustrative) | Typical Distance (Å) | Significance |
| Intramolecular Hydrogen Bond | N-H···S | 2.5 - 3.2 | Stabilizes specific conformers. |
| Intermolecular Hydrogen Bond | N-H···N (pyridine) | 2.8 - 3.5 | Influences crystal packing and solubility. |
| π-π Stacking | Pyridine ring - Pyridine ring | 3.4 - 3.9 | Contributes to the stability of the solid-state structure. |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling of reaction pathways provides a dynamic view of the chemical behavior of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states, which are the energetic maxima along the reaction coordinate. Characterizing the geometry and energy of these transition states is essential for calculating reaction rates and understanding reaction mechanisms. While specific reaction pathways for this compound have not been detailed in the provided context, theoretical methods can be applied to study reactions such as oxidation of the thiol group, electrophilic substitution on the pyridine ring, or reactions involving the amino group. These computational studies would provide invaluable data on the molecule's reactivity and potential for chemical transformations.
Theoretical Mechanistic Studies of this compound Transformations
Theoretical mechanistic studies of this compound would likely investigate several key transformations, including tautomerization, oxidation, and its role as a nucleophile. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the pathways of these reactions.
One of the primary areas of investigation would be the thione-thiol tautomerism. While the name this compound specifies the thiol form, it could exist in equilibrium with its thione tautomer, 2-amino-1H-pyridine-3-carbothialdehyde. DFT calculations could predict the relative energies of these tautomers in various solvents to determine the predominant species under different conditions. The transition state connecting the two tautomers would be located to understand the kinetic barrier of this isomerization.
Furthermore, the methanethiol group is susceptible to oxidation, which could lead to the formation of disulfides, sulfenic acids, sulfinic acids, or sulfonic acids. Theoretical studies would model the reaction pathways for these oxidation processes, often involving reactive oxygen species. By calculating the reaction energies and activation barriers, the most likely oxidation products under specific conditions could be predicted.
As a nucleophile, the sulfur atom of the methanethiol group can participate in various reactions, such as S-alkylation and S-acylation. Computational modeling could explore the mechanisms of these reactions with different electrophiles. The impact of the aminopyridine ring on the nucleophilicity of the sulfur atom would be a key aspect of such studies. The electron-donating amino group at the 2-position is expected to enhance the nucleophilic character of the sulfur.
Computational Analysis of Transition States and Activation Energies
The computational analysis of transition states and the corresponding activation energies provides quantitative insight into the kinetics of the transformations of this compound. These calculations are crucial for understanding reaction rates and selectivity.
For any proposed reaction mechanism, locating the transition state structure on the potential energy surface is a critical step. This is typically achieved using algorithms that search for a first-order saddle point, a molecular geometry that is a maximum in one direction (the reaction coordinate) and a minimum in all other directions. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) is then calculated as the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate. For instance, in the case of the thione-thiol tautomerism, the activation energy would quantify how readily the interconversion occurs.
A hypothetical computational study might compare the activation energies for the S-alkylation of this compound with a simple alkyl halide versus the activation energy for its oxidation. This comparison could reveal which reaction is kinetically favored. The influence of the solvent is often included in these calculations using implicit or explicit solvent models, as intermolecular interactions can significantly alter the energies of reactants, products, and transition states.
The table below presents hypothetical activation energies for illustrative purposes, as specific experimental or computational data for this compound are not available. These values are representative of what a computational study might aim to determine.
| Reaction | Electrophile/Oxidant | Solvent | Computational Method | Hypothetical Activation Energy (kcal/mol) |
| S-Alkylation | Methyl Iodide | Acetonitrile | B3LYP/6-311+G(d,p) | 15.2 |
| S-Oxidation | Hydrogen Peroxide | Water | M06-2X/6-311+G(d,p) | 12.8 |
| Tautomerization | - | Gas Phase | B3LYP/6-311+G(d,p) | 25.5 |
Note: The data in this table is purely hypothetical and for illustrative purposes. No published computational data for these specific reactions of this compound could be found.
These computational approaches provide a powerful tool for predicting the chemical behavior of molecules like this compound in the absence of extensive experimental data. They can guide synthetic efforts and help in understanding the potential roles of such compounds in various chemical and biological systems.
The existing literature extensively covers related compounds such as other aminopyridine derivatives (e.g., 3-aminopyridine (B143674), 4-aminopyridine (B3432731), 2-amino-3-hydroxypyridine) and various pyridine-thiol ligands. nih.govnih.govresearchgate.net This body of research confirms the general principles that aminopyridine moieties are effective ligands in coordination chemistry and that N,S donor atoms are a well-established chelation motif. nih.govmdpi.com For instance, studies on compounds like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol demonstrate bidentate coordination to metal ions through sulfur and an amine group, forming stable chelate rings. nih.govscienceopen.com
However, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on "this compound," it is not appropriate to extrapolate data from these analogous compounds. Doing so would involve making unsubstantiated assumptions about the specific properties and behaviors of the target molecule.
Therefore, without dedicated research on "this compound," providing a thorough and scientifically accurate article that meets the detailed requirements of the prompt is not possible at this time.
Applications of 2 Aminopyridin 3 Yl Methanethiol in Advanced Materials and Catalysis
Catalytic Applications of (2-Aminopyridin-3-yl)methanethiol and its Derivatives
Specific Catalytic Transformations Facilitated by this compound Derivatives
While direct catalytic applications of this compound are an emerging area of research, its structural motifs are integral to ligands known to facilitate important cross-coupling reactions. The aminopyridine backbone is a key component in ligands for transition-metal-catalyzed reactions that form carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis and pharmaceutical development.
Derivatives of this compound can be envisioned as ligands for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. In these transformations, the ligand plays a crucial role in stabilizing the metal center, promoting oxidative addition and reductive elimination steps of the catalytic cycle.
For instance, in a Suzuki-Miyaura coupling, a derivative of this compound could coordinate to a palladium catalyst, facilitating the reaction between an organoboron compound and an organic halide to form a new carbon-carbon bond. Similarly, in a Buchwald-Hartwig amination, such a ligand could enable the coupling of an amine with an aryl halide, a critical transformation in the synthesis of many pharmaceuticals. The specific electronic and steric properties of the this compound-derived ligand would influence the efficiency and selectivity of these catalytic processes.
One notable, albeit indirect, application involves the use of 2-Aminopyridine-3-thiol (B8597) as a precursor in the synthesis of more complex heterocyclic systems. For example, it has been used to synthesize aza angular phenothiazine ring systems, which subsequently participate in Suzuki-Miyaura cross-coupling reactions to create novel polycyclic structures. This highlights the utility of the aminopyridine-thiol core in building molecules for catalytic applications.
| Catalytic Reaction | Role of this compound Derivative | Potential Outcome |
| Suzuki-Miyaura Coupling | Ligand for Palladium Catalyst | Formation of C-C bonds |
| Buchwald-Hartwig Amination | Ligand for Palladium Catalyst | Formation of C-N bonds |
| Precursor for Complex Ligands | Building block for larger catalytic scaffolds | Synthesis of novel catalysts |
Material Science Applications
The inherent functionalities of this compound make it a promising candidate for various applications in material science, from preventing corrosion to creating novel polymers and fluorescent materials.
Development of Corrosion Inhibitors
The presence of nitrogen and sulfur atoms, along with the aromatic pyridine (B92270) ring, suggests that this compound and its derivatives can act as effective corrosion inhibitors for various metals and alloys. These heteroatoms can readily adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive environment.
The mechanism of inhibition typically involves the sharing of lone pair electrons from the nitrogen and sulfur atoms with the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. The aromatic ring can also interact with the metal surface through π-electron donation. This adsorption process blocks the active sites for corrosion and hinders the electrochemical reactions responsible for metal degradation.
Studies on structurally similar compounds, such as aminopyridine and thiol derivatives, have demonstrated their efficacy in protecting metals like steel and copper in acidic and neutral media. For example, 2-((6-aminopyridin-2-yl)imino)indolin-3-one has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid, where it was found to form a protective organic layer on the metal surface through adsorption. Similarly, pyridine-2-thiol (B7724439) has shown significant corrosion inhibition for brass in acidic environments. These findings strongly support the potential of this compound to function as a robust corrosion inhibitor.
| Metal/Alloy | Corrosive Medium | Potential Inhibition Mechanism | Related Research Findings |
| Mild Steel | Acidic (e.g., HCl) | Adsorption via N and S atoms, formation of protective film. | Aminopyridine derivatives show high inhibition efficiency. |
| Copper/Brass | Acidic (e.g., H2SO4) | Formation of a stable complex with copper ions on the surface. | Thiol-containing compounds effectively inhibit copper corrosion. |
Incorporation into Functionalized Polymers
The dual functionality of this compound, possessing both an aminopyridine group and a thiol group, makes it an excellent monomer or functionalizing agent for the synthesis of advanced polymers. The thiol group is particularly versatile for "click" chemistry reactions, such as thiol-ene Michael additions, which allow for the efficient and specific modification of polymer chains under mild conditions.
Polymers functionalized with this compound side chains would exhibit interesting properties, particularly the ability to coordinate with metal ions. The aminopyridine moiety can act as a chelating ligand, enabling the polymer to bind with various metal cations. This could lead to the development of:
Metal-coordinating polymers: These materials can be used for heavy metal removal from wastewater, as catalysts, or as precursors for the synthesis of metal-containing nanomaterials.
Stimuli-responsive polymers: The coordination of metal ions can induce conformational changes in the polymer chains, leading to materials that respond to the presence of specific metals.
Cross-linked networks: The thiol groups can be oxidized to form disulfide bonds, providing a mechanism for cross-linking the polymer chains and forming hydrogels or other network structures.
The synthesis of such functional polymers could be achieved by either copolymerizing a monomer derivative of this compound or by post-polymerization modification of a polymer containing reactive groups that can react with the thiol or amino group of the molecule.
| Polymer Functionalization Strategy | Resulting Polymer Type | Potential Application |
| Thiol-ene "click" reaction | Polymer with pendant aminopyridine groups | Metal ion sensing and sequestration |
| Copolymerization of a derivative | Metal-coordinating polymer | Catalysis, smart materials |
| Post-polymerization modification | Thiol-functionalized polymer | Self-healing materials, drug delivery |
Exploration in Fluorescent Material Design
Aminopyridine derivatives are known to exhibit fluorescence, and their photophysical properties can be finely tuned by altering the substituents on the pyridine ring. The this compound scaffold, therefore, presents a promising platform for the design of novel fluorescent materials.
The fluorescence of these compounds arises from π-π* electronic transitions within the aromatic system. The amino and methanethiol (B179389) groups can act as electron-donating groups, influencing the energy of the molecular orbitals and, consequently, the absorption and emission wavelengths. The interaction of the aminopyridine moiety with its environment, such as solvent polarity or the presence of metal ions, can also significantly affect its fluorescent properties.
This sensitivity to the local environment makes derivatives of this compound attractive candidates for the development of:
Fluorescent probes: These molecules could be designed to detect specific analytes, such as metal ions or biologically important molecules, through changes in their fluorescence intensity or wavelength ("turn-on" or "turn-off" sensors).
Organic light-emitting diodes (OLEDs): By incorporating these fluorescent molecules into polymer matrices or as emissive layers in devices, it may be possible to create new materials for lighting and display applications.
Bioimaging agents: Functionalized derivatives could be used to label and visualize specific cellular components or processes.
Research on various substituted aminopyridines has demonstrated their potential as fluorescent probes and materials, with some derivatives showing high quantum yields and sensitivity to their surroundings.
| Application Area | Design Principle | Potential Feature |
| Fluorescent Probes | Modulation of fluorescence by analyte binding. | High sensitivity and selectivity for metal ions. |
| Organic Electronics | Incorporation into emissive layers of devices. | Tunable emission color for OLEDs. |
| Bioimaging | Conjugation to biomolecules. | Targeted labeling of cellular structures. |
Derivatization and Structural Modifications of 2 Aminopyridin 3 Yl Methanethiol for Research
Strategies for Chemical Functionalization of (2-Aminopyridin-3-yl)methanethiol
The unique arrangement of functional groups in this compound offers multiple handles for chemical modification. These can be broadly categorized into modifications at the pyridine (B92270) ring, derivatization of the amino group, and chemical transformations of the thiol group.
Modifications at the Pyridine Ring
For instance, electrophilic aromatic substitution reactions can introduce functional groups at various positions on the pyridine ring, although the existing amino group, being an activating group, and the methanethiol (B179389) group will direct the position of substitution. Conversely, nucleophilic substitution reactions can be employed, particularly if a leaving group is present on the ring. orgchemres.org The synthesis of heavily substituted 2-aminopyridines has been achieved by the displacement of a methylsulfinyl group from the 6-position of the pyridine ring. orgchemres.org
Table 1: Potential Modifications at the Pyridine Ring
| Modification Type | Reagents and Conditions | Potential Products |
|---|---|---|
| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Halogen-substituted this compound |
| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | Nitro-substituted this compound |
| Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) | Sulfonic acid-substituted this compound |
Derivatization of the Amino Group (e.g., Schiff Base Formation)
The primary amino group at the 2-position of the pyridine ring is a versatile site for derivatization. One of the most common and effective methods for its functionalization is through the formation of Schiff bases. This involves the condensation reaction between the amino group of this compound and an aldehyde or a ketone.
This reaction is typically catalyzed by an acid and results in the formation of an imine or azomethine group (-N=CH-). nih.gov Schiff bases are of significant interest due to their wide range of biological activities and their role as ligands in coordination chemistry. rsc.orgresearchgate.net The synthesis of Schiff bases from 2-aminopyridine (B139424) derivatives has been widely reported, highlighting the feasibility of this transformation for this compound. nih.govnih.gov The resulting Schiff base ligands can then be used to form stable complexes with various metal ions. rsc.orgresearchgate.net
Table 2: Examples of Schiff Base Formation from 2-Aminopyridine Derivatives
| Aldehyde/Ketone Reactant | Resulting Schiff Base | Potential Application | Reference |
|---|---|---|---|
| Salicylaldehyde | N-(salicylidene)-2-aminopyridine derivative | Coordination Chemistry, Biological Studies | nih.gov |
| Substituted Benzaldehydes | N-(substituted benzylidene)-2-aminopyridine derivative | Antimicrobial Agents | nih.gov |
Chemical Transformations of the Thiol Group
The methanethiol group (-CH₂SH) at the 3-position provides another reactive site for derivatization. The thiol group is nucleophilic and can undergo a variety of chemical transformations.
One common reaction is alkylation , where the thiol is treated with an alkyl halide in the presence of a base to form a thioether. Another important transformation is oxidation . Mild oxidation can lead to the formation of a disulfide bridge between two molecules of this compound, while stronger oxidation can yield a sulfonic acid. The thiol group can also participate in Michael additions to α,β-unsaturated carbonyl compounds. Furthermore, the thiol group can react with electrophiles such as acyl chlorides to form thioesters. These transformations are fundamental in organic synthesis and can be used to link this compound to other molecules or to modify its chemical properties. vot.pl
Table 3: Representative Chemical Transformations of the Thiol Group
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Alkylation | Alkyl halide, Base | Thioether (-S-R) |
| Oxidation (mild) | I₂, air | Disulfide (-S-S-) |
| Oxidation (strong) | H₂O₂, KMnO₄ | Sulfonic acid (-SO₃H) |
| Acylation | Acyl chloride, Base | Thioester (-S-COR) |
Impact of Structural Modifications on Chemical Reactivity and Coordination Behavior
The structural modifications discussed above have a profound impact on the chemical reactivity and coordination behavior of this compound. These effects can be broadly categorized as electronic and steric.
Electronic Effects of Substituents on Pyridine and Thiol Moieties
The introduction of electron-donating or electron-withdrawing groups onto the pyridine ring can significantly alter the electron density of the entire molecule.
Electron-donating groups (e.g., -OCH₃, -NH₂) increase the electron density on the pyridine ring, making it more susceptible to electrophilic attack and increasing the basicity of the pyridine nitrogen. This can also enhance the donor ability of the nitrogen and sulfur atoms in coordination complexes.
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density on the pyridine ring, making it less reactive towards electrophiles and decreasing its basicity. In coordination chemistry, such modifications can influence the redox potential of the metal center in a complex.
Similarly, modifications to the thiol group can influence the electronic properties. For example, oxidation of the thiol to a sulfonate group dramatically changes its electronic character from a soft, nucleophilic donor to a hard, non-coordinating group.
Steric Hindrance and its Influence on Reactivity
The size and spatial arrangement of substituents introduced onto the this compound scaffold can exert significant steric hindrance, which in turn influences its reactivity and coordination geometry.
Bulky substituents near the reactive centers (the amino and thiol groups) can hinder the approach of reactants, thereby slowing down reaction rates. In coordination chemistry, steric bulk can control the coordination number of the metal center and the geometry of the resulting complex. For example, large substituents on the pyridine ring or on the amino group can prevent the formation of certain coordination geometries and may favor the formation of complexes with lower coordination numbers. This steric control is a powerful tool in the design of catalysts, where the steric environment around a metal center can influence the selectivity of a reaction. While specific studies on this compound are limited, the principles of steric effects in coordination chemistry are well-established.
Modulation of Ligand Properties for Metal Complexation
The strategic derivatization and structural modification of this compound are pivotal in tailoring its properties as a ligand for metal complexation. By altering the electronic and steric characteristics of the molecule, researchers can finely tune its coordination behavior, influencing the stability, reactivity, and geometry of the resulting metal complexes. These modifications can be broadly categorized into two main areas: substitutions on the pyridine ring and modifications of the aminomethyl and thiol functionalities.
The introduction of various substituent groups onto the pyridine ring can significantly impact the electron density of the nitrogen atom, thereby modulating its Lewis basicity and its affinity for metal ions. For instance, the incorporation of electron-donating groups, such as methyl or methoxy (B1213986) groups, at positions para or ortho to the pyridine nitrogen is expected to enhance the electron density on the nitrogen. This, in turn, strengthens the coordinate bond with a metal center. Conversely, the placement of electron-withdrawing groups, like nitro or cyano groups, would decrease the basicity of the pyridine nitrogen, leading to a weaker metal-ligand interaction.
The steric hindrance introduced by bulky substituents on the pyridine ring also plays a crucial role in determining the coordination geometry of the metal complex. Large groups positioned near the coordinating nitrogen atom can influence the approach of the metal ion and the arrangement of other ligands in the coordination sphere. This can lead to the formation of complexes with specific geometries and may prevent the formation of otherwise expected structures.
While specific research on the derivatization of this compound itself is not extensively documented in publicly available literature, the principles of ligand design and the effects of structural modifications are well-established in the field of coordination chemistry. The following table summarizes the expected effects of various hypothetical modifications on the ligand properties of this compound for metal complexation, based on established chemical principles observed in analogous aminopyridine and thiol-containing ligands.
| Modification Type | Position of Modification | Example Substituent | Expected Effect on Ligand Properties | Anticipated Impact on Metal Complexation |
| Electronic Modification | Pyridine Ring (C5) | Nitro (-NO₂) | Decreases electron density on pyridine N | Weaker coordination to metal; favors softer metals. |
| Electronic Modification | Pyridine Ring (C5) | Methoxy (-OCH₃) | Increases electron density on pyridine N | Stronger coordination to metal; favors harder metals. |
| Steric Modification | Pyridine Ring (C4 or C6) | tert-Butyl | Increases steric bulk around the N donor | May force a distorted geometry; could enhance stability by preventing solvent coordination. |
| Functional Group Modification | Amino Group | N-methylation | Increases steric bulk; removes H-bond donor | Alters solubility and crystal packing; may change coordination mode. |
| Functional Group Modification | Thiol Group | S-methylation (thioether) | Changes donor from anionic thiol to neutral thioether | Alters charge of the ligand; influences preference for metal ions based on HSAB principle. |
It is important to note that the actual effects of these modifications would need to be confirmed through empirical studies, including the synthesis of the derivatized ligands and the structural and spectroscopic characterization of their metal complexes. Such research would provide valuable data on bond lengths, bond angles, coordination numbers, and stability constants, offering a more precise understanding of how structural changes in this compound modulate its properties for metal complexation.
Advanced Analytical Methodologies for Characterization of 2 Aminopyridin 3 Yl Methanethiol and Its Derivatives
Spectroscopic Techniques for Structure Elucidation
The structural confirmation of (2-Aminopyridin-3-yl)methanethiol and its derivatives relies heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy is instrumental in identifying key functional groups. Furthermore, Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds, offering precise information about the connectivity and chemical environment of atoms. nih.gov
One-dimensional ¹H and ¹³C NMR are the foundational techniques for determining the structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between δ 6.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns determined by their positions relative to the amino and methanethiol (B179389) substituents. The protons of the amino group (NH₂) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The methylene (B1212753) protons (CH₂) of the methanethiol group would resonate in the aliphatic region, and the thiol proton (SH) would appear as a distinct signal, the position of which can also be influenced by solvent and hydrogen bonding. In related 2-aminopyridine (B139424) derivatives, the NH protons have been observed as singlet signals in the range of δ 5.11 ppm. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 100-160 ppm). The carbon atom of the methylene group will appear in the upfield region. The chemical shifts of the pyridine carbons are influenced by the electronic effects of the amino and methanethiol substituents.
Expected NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H | 6.0 - 8.5 | 100 - 160 | m |
| -NH₂ | Variable (broad) | - | s |
| -CH₂-SH | ~2.5 - 4.0 | ~20 - 40 | t |
| -SH | ~1.0 - 2.5 | - | t |
Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
For a complete and unambiguous assignment of all ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, which is crucial for establishing the connectivity of protons within the pyridine ring and confirming the coupling between the methylene and thiol protons. caltech.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). caltech.edu
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity between the pyridine ring and the methanethiol substituent, as well as confirming the positions of the substituents on the ring. mdpi.com
For more complex derivatives of this compound or in cases of significant signal overlap, advanced NMR techniques can provide further clarity. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which can be important for conformational analysis. nih.gov Furthermore, advanced methods can aid in the study of dynamic processes and molecular interactions. ijpsr.com
Infrared (IR) Spectroscopy (FT-IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine, thiol, and pyridine moieties. In studies of related 2-aminopyridine derivatives, the characteristic NH stretching bands are observed in the range of 3361–3365 cm⁻¹. nih.gov The vibrational wavenumbers of 2-aminopyridine have been calculated and compared with experimental values, showing good agreement. tsijournals.com
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amino (N-H) | Stretching | 3300 - 3500 |
| Thiol (S-H) | Stretching | 2550 - 2600 (weak) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=C and C=N (Pyridine ring) | Stretching | 1400 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-S | Stretching | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2-aminopyridine chromophore is expected to exhibit characteristic absorption bands in the UV region. These absorptions are typically due to π → π* and n → π* electronic transitions. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. For instance, new fluorescent 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and their electronic spectra studied, demonstrating the effect of solvents on their absorption and emission properties. sciforum.net Studies on 2-amino-3,5-dibromopyridine (B40352) have also utilized UV-Vis spectroscopy to characterize the electronic properties. bas.bg
Expected UV-Vis Absorption for this compound
| Transition | Expected Wavelength Range (λmax, nm) |
| π → π | 200 - 300 |
| n → π | > 300 |
Note: The exact λmax values will depend on the solvent and the specific electronic environment of the chromophore.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a cornerstone analytical technique for the molecular characterization of this compound and its derivatives. It provides critical information on molecular weight, elemental composition, and structural arrangement by measuring the mass-to-charge ratio (m/z) of ions. The development of soft ionization methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) has been instrumental in the analysis of thiol-containing compounds. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by providing highly accurate mass measurements. For this compound, with a chemical formula of C₆H₈N₂S, HRMS can distinguish its exact mass from other potential isobaric (same nominal mass) impurities or byproducts. This precision, often within a few parts per million (ppm), is achieved using advanced mass analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR). nih.govnist.gov The experimentally measured mass is compared against the theoretical (calculated) exact mass to confirm the molecular formula. nist.gov
| Parameter | Value |
|---|---|
| Adduct Ion | [M+H]⁺ |
| Theoretical m/z | 141.0532 |
| Hypothetical Experimental m/z | 141.0535 |
| Mass Difference (mDa) | 0.3 |
| Error (ppm) | 2.1 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is isolated, and its fragmentation is induced by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions provide a structural fingerprint of the molecule. nih.gov The fragmentation patterns of thiols and related compounds often involve characteristic cleavages, such as across amide bonds or at the sulfur-containing moiety, which helps in confirming the connectivity of the atoms. nih.govresearchgate.net For this compound, expected fragmentation would involve the loss of the methanethiol group and cleavages within the aminopyridine ring structure.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 141.05 | 124.03 | NH₃ | [M+H-NH₃]⁺ |
| 141.05 | 94.06 | CH₂S | [Aminopyridine]⁺ fragment |
| 141.05 | 78.05 | CH₂S, NH₂ | [Pyridine]⁺ fragment |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally sensitive molecules like this compound. ESI generates gas-phase ions from a liquid solution with minimal fragmentation, typically producing the protonated molecule [M+H]⁺. nih.gov This method is frequently coupled with liquid chromatography (LC) for LC-ESI-MS analysis, allowing for the separation of the compound from a complex mixture before its detection by the mass spectrometer. nih.gov This combination is highly effective for identifying and quantifying aminothiols in various samples. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a sensitive technique used for analyzing a wide range of molecules, including small biomolecules and synthetic polymers. asianpubs.orgyoutube.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser desorbs and ionizes the analyte, and the time-of-flight analyzer separates the ions based on their m/z ratio. While often used for larger molecules, specific matrices and preparation methods have been developed to analyze small molecules, which can sometimes be challenging due to matrix-related background ions in the low-mass region. asianpubs.orgnih.gov For derivatives of this compound or its complexes, MALDI-TOF can provide rapid molecular weight determination. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as radicals and many transition metal ions. ethz.che-bookshelf.de While this compound is a diamagnetic molecule (no unpaired electrons), it can act as a ligand, binding to paramagnetic metal centers (e.g., Ni(III), Cu(II)). acs.org EPR spectroscopy is invaluable for characterizing these metal complexes. The technique provides detailed information about the metal's oxidation state, coordination geometry, and the nature of the metal-ligand bond. nih.govnih.gov The interaction between the unpaired electron and nearby magnetic nuclei (like ¹⁴N) creates hyperfine splitting in the EPR spectrum, which can confirm the binding of the nitrogen-containing pyridine ligand to the metal center. ethz.ch
Raman Spectroscopy as a Complementary Vibrational Technique
Raman spectroscopy is a light-scattering technique that provides detailed information about the vibrational modes of a molecule, making it an excellent complement to infrared (IR) spectroscopy. When monochromatic laser light interacts with a molecule, it can be scattered inelastically, resulting in energy shifts that correspond to the molecule's specific vibrational frequencies. Raman spectroscopy is particularly sensitive to non-polar and symmetric bonds, which may be weak or silent in an IR spectrum. For this compound, Raman spectroscopy can provide distinct signals for key functional groups, aiding in structural confirmation.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| S-H Stretch | Thiol (-SH) | 2550 - 2600 |
| C-S Stretch | Thioether linkage | 600 - 750 |
| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |
| C=C, C=N Ring Stretch | Pyridine Ring | 1450 - 1650 |
| Ring Breathing Mode | Pyridine Ring | 980 - 1050 |
X-ray Diffraction Techniques
X-ray diffraction is a powerful tool for elucidating the three-dimensional atomic arrangement of crystalline solids. mdpi.com
Single crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, and intermolecular interactions, which is fundamental to understanding the physicochemical properties of a compound. mdpi.com For aminopyridine derivatives, SCXRD analysis reveals how the molecules are arranged in the crystal lattice and the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking. elsevierpure.com
In the structural analysis of aminopyridine-containing compounds, the ligand can coordinate with metal ions in various ways. For instance, it most commonly acts as a monodentate ligand through its pyridine nitrogen atom. pvpcollegepatoda.org However, coordination through the exocyclic amino nitrogen has also been reported. pvpcollegepatoda.org The resulting complexes often exhibit intricate supramolecular architectures stabilized by hydrogen bonds involving the amino groups and π-π interactions between pyridine rings. elsevierpure.com
For example, the crystal structure of a related compound, 2-Aminopyridin-3-ol, was determined to be monoclinic. In its crystal structure, O—H⋯N, N—H⋯O, and N—H⋯N hydrogen bonds are responsible for connecting the molecules into double layers. nih.gov Similarly, studies on metal complexes with 3-aminopyridine (B143674) have shown that the 3-aminopyridine ligands can link metal centers into polymeric chains or exist as terminal ligands in mononuclear complexes. elsevierpure.com These analyses are critical for structure confirmation and for understanding the supramolecular chemistry of these compounds. elsevierpure.commdpi.com
Table 1: Representative Crystallographic Data for an Aminopyridine Derivative (2-Aminopyridin-3-ol) This table presents crystallographic data for a structurally related aminopyridine derivative to illustrate the type of information obtained from single crystal X-ray diffraction analysis.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₅H₆N₂O | nih.gov |
| Molecular Weight | 110.12 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 12.5310 (6) | nih.gov |
| b (Å) | 3.8887 (2) | nih.gov |
| c (Å) | 11.6042 (5) | nih.gov |
| β (°) | 113.139 (2) | nih.gov |
| Volume (ų) | 519.98 (4) | nih.gov |
| Z | 4 | nih.gov |
Chromatographic and Other Separation Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical platform for the analysis of peptides, proteins, and other biomolecules. researchgate.net This technique is particularly well-suited for the analysis of aminopyridine derivatives due to its high sensitivity, specificity, and speed. helixchrom.comnih.gov Pyridine and its derivatives are often hydrophilic, which can present challenges in reversed-phase chromatography. helixchrom.comhelixchrom.com However, methods using modern core-shell mixed-mode columns can achieve good peak shape and resolution without the need for ion-pairing reagents that are often incompatible with mass spectrometry. helixchrom.comhelixchrom.com
The coupling of HPLC with MS allows for not only the separation of compounds based on their retention time but also their identification based on their mass-to-charge ratio (m/z). nih.gov Tandem mass spectrometry (MS/MS or MS²) can further fragment specific molecular ions to produce product ions, providing structural information and enhancing the reliability of compound identification. escholarship.org Advanced techniques like multiple reaction monitoring (MRM) improve quantitative accuracy and throughput. nih.govmdpi.com For aminopyridine analysis, reversed-phase columns like C18 are commonly used with a mobile phase consisting of an aqueous component (often with a formic acid additive) and an organic solvent like acetonitrile. nih.gov
Table 2: Illustrative HPLC-MS/MS Parameters for Amino Acid Derivative Analysis This table provides an example of typical conditions used for the analysis of derivatized amino acids, which can be adapted for this compound derivatives.
| Parameter | Condition | Reference |
|---|---|---|
| HPLC System | UltiMate 3000 HPLC system | nih.gov |
| Column | Agilent TC-C18 (2), 250 × 4.6 mm reversed-phase column | nih.gov |
| Mobile Phase A | Deionized water (0.1% formic acid) | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Flow Rate | 0.7 mL min⁻¹ | mdpi.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | mdpi.com |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
Elemental Analysis and Thermal Characterization
Elemental and thermal analyses are fundamental techniques used to confirm the empirical formula and evaluate the thermal stability of newly synthesized compounds.
Elemental analysis, typically for carbon (C), hydrogen (H), and nitrogen (N), is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass fraction of each element in a sample, and the results are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity. researchgate.net This analysis is routinely performed for aminopyridine-based compounds and their metal complexes to confirm their stoichiometry. researchgate.netekb.eg For instance, the elemental analysis of metal complexes of 4-aminopyridine (B3432731) has been used to confirm a 1:2 metal-to-ligand ratio. ekb.eg
Table 3: Representative Elemental Analysis Data for a Metal Complex of 4-Aminopyridine This table shows a comparison of calculated and found elemental percentages for a representative aminopyridine complex, demonstrating the utility of CHN analysis.
| Complex | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| MnCl₂(C₅H₆N₂)₂(H₂O)₂ | C | 34.38 | 34.32 | ekb.eg |
| H | 4.62 | 4.57 | ekb.eg | |
| N | 16.05 | 16.00 | ekb.eg | |
| Mn | 15.74 | 15.70 | ekb.eg |
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key methods for studying the thermal behavior and stability of materials. pvpcollegepatoda.org TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material. mdpi.com These techniques provide information on degradation temperatures, decomposition pathways, and the composition of the final residue. pvpcollegepatoda.org
For metal complexes of aminopyridines, TGA/DTA studies reveal multi-step decomposition processes. ekb.eg Typically, the first step involves the loss of solvent molecules (e.g., water) at lower temperatures. mdpi.com Subsequent steps at higher temperatures correspond to the decomposition of the organic ligands, followed by the decomposition of any remaining components, ultimately leading to a stable metal oxide as the final product. ekb.egmdpi.com The thermal properties of complexes involving 3-aminopyridine have been investigated, providing insights into their stability. elsevierpure.com
Table 4: Illustrative Thermal Decomposition Data for a Co(II)/pyrazole (B372694) Complex This table outlines the decomposition steps for a representative metal-organic complex, as determined by TGA/DTA, which is analogous to the analysis that would be performed on derivatives of this compound.
| Decomposition Step | Temperature Range (°C) | Mass Loss Event | Reference |
|---|---|---|---|
| 1 | 70–100 | Loss of lattice water solvent | mdpi.com |
| 2 | 280–440 | Decomposition of the pyrazole ligand | mdpi.com |
| 3 | 570–665 | Decomposition of CoCl₂ to cobalt oxide (final residue) | mdpi.com |
Research Trends, Challenges, and Future Prospects in the Study of 2 Aminopyridin 3 Yl Methanethiol
Current Research Gaps and Limitations
The multifaceted nature of (2-Aminopyridin-3-yl)methanethiol gives rise to several hurdles in its synthesis, derivatization, and characterization. These challenges stem from the presence of multiple reactive sites and the need for precise analytical techniques to confirm the structures of its reaction products.
Challenges in Selective Functionalization of Multi-functional Compounds
The presence of three distinct reactive functionalities in this compound—the amino group, the thiol group, and the pyridine (B92270) ring nitrogen—poses a significant challenge for selective functionalization. The nucleophilicity of the amino and thiol groups, coupled with the potential for the pyridine nitrogen to act as a base or a nucleophile, can lead to a mixture of products in chemical reactions.
Achieving chemo- and regioselectivity is a primary obstacle. For instance, in acylation or alkylation reactions, it is often difficult to selectively target one functional group without affecting the others. The relative reactivity of the amino and thiol groups can be influenced by reaction conditions such as the solvent, temperature, and the nature of the electrophile. This necessitates careful optimization of reaction parameters to achieve the desired outcome. The development of efficient methods for the introduction of a thiol group into biologically active compounds remains an area of active research, often requiring multi-step processes involving protection and deprotection strategies.
Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step, offer a powerful strategy for the synthesis of complex molecules. However, controlling the regioselectivity in MCRs involving polyfunctional substrates like this compound is a significant challenge. The outcome of such reactions can be highly dependent on the specific reactants and catalysts used.
Table 1: Functional Groups of this compound and Their Potential Reactivity
| Functional Group | Potential Reactivity | Challenges in Selective Functionalization |
| Amino Group (-NH2) | Nucleophilic substitution, acylation, diazotization | Competition with the thiol group for electrophiles. |
| Thiol Group (-SH) | Nucleophilic substitution, oxidation (disulfide formation), metal coordination | High reactivity can lead to undesired side reactions. |
| Pyridine Nitrogen | Basicity, nucleophilicity, metal coordination | Can interfere with reactions at other sites by acting as a base or nucleophile. |
Complexities in Comprehensive Structural Elucidation of Novel Derivatives
The synthesis of novel derivatives of this compound necessitates robust methods for structural elucidation. The complexity of the potential products, which may include various regioisomers and stereoisomers, requires the use of a combination of advanced spectroscopic techniques.
Standard analytical methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N), and mass spectrometry are indispensable for characterizing these compounds. However, unambiguous assignment of signals and determination of the precise connectivity of atoms can be challenging, especially in complex derivatives. For instance, distinguishing between N- and S-alkylation products requires careful analysis of NMR and mass spectral data. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often essential for establishing the complete structural framework of these molecules. In some cases, single-crystal X-ray diffraction provides the most definitive structural information, but obtaining suitable crystals can be a significant hurdle.
Predictability and Control of Reaction Pathways in Complex Systems
The ability to predict and control the outcome of chemical reactions involving this compound is crucial for the rational design and synthesis of new functional molecules. However, the interplay of the different functional groups can lead to complex reaction pathways that are difficult to predict.
The regioselectivity of reactions is often governed by a subtle balance of electronic and steric effects. For example, in electrophilic aromatic substitution reactions on the pyridine ring, the position of substitution will be influenced by the directing effects of the amino and methanethiol (B179389) groups. Similarly, the outcome of cyclization reactions can be highly dependent on the reaction conditions and the nature of the reagents used. The development of new chemo-, regio-, and stereoselective reactions is an ongoing area of research in organic synthesis.
Emerging Methodologies and Technologies Driving Research
To overcome the challenges associated with the study of this compound and its derivatives, researchers are increasingly turning to advanced computational and analytical techniques. These emerging methodologies are paving the way for a deeper understanding of the reactivity and properties of these complex molecules.
Integration of Advanced Computational Methods for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties and reactivity of molecules. These methods can be used to calculate a variety of molecular properties, including geometric structures, electronic properties, and reaction energetics.
For a molecule like this compound, DFT calculations can provide valuable insights into:
Tautomeric Equilibria: The relative stability of different tautomeric forms of the molecule can be assessed.
Reaction Mechanisms: The transition states and activation energies of different reaction pathways can be calculated, helping to predict the most likely products.
Spectroscopic Properties: Theoretical NMR and IR spectra can be simulated to aid in the interpretation of experimental data.
The integration of computational studies with experimental work allows for a more rational approach to the design of synthetic routes and the development of new materials with desired properties. Machine learning models are also emerging as a promising tool for predicting molecular properties and reaction outcomes.
Table 2: Applications of Computational Chemistry in the Study of this compound
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Prediction of reactivity, reaction mechanisms, and spectroscopic data. |
| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Understanding conformational flexibility and interactions with other molecules. |
| Machine Learning (ML) | Development of predictive models from large datasets. | High-throughput screening of virtual libraries and prediction of properties. |
Development of Novel Spectroscopic and Hybrid Analytical Techniques
Advances in analytical instrumentation are providing researchers with more powerful tools for the characterization of complex molecules. High-resolution mass spectrometry (HRMS) allows for the accurate determination of molecular formulas, which is crucial for identifying unknown products. Tandem mass spectrometry (MS/MS) can provide valuable structural information by fragmenting molecules and analyzing the resulting fragment ions.
Hybrid techniques that couple separation methods with spectroscopic detection are particularly powerful for analyzing complex mixtures. For example, liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-NMR spectroscopy (LC-NMR) can separate the components of a reaction mixture and provide detailed structural information for each component.
The development of new NMR pulse sequences and techniques, such as ¹⁵N NMR spectroscopy, can provide valuable information about the electronic environment of the nitrogen atoms in the pyridine ring and the amino group. Furthermore, specialized techniques for the analysis of thiols, such as the use of ¹⁹F NMR probes, are being developed for the simultaneous detection of multiple thiol-containing compounds. The spectroscopic characterization of charge-transfer complexes involving aminopyridine derivatives can also provide insights into their electronic properties.
Interdisciplinary Research Opportunities
The unique bifunctional nature of this compound, possessing both a metal-coordinating pyridine-amine unit and a reactive thiol group, opens up a plethora of opportunities for interdisciplinary research.
The pyridine moiety is a well-established building block in the design of functional materials due to its electronic properties and ability to participate in hydrogen bonding and metal coordination. rsc.org The incorporation of a thiol group introduces another dimension, allowing for surface functionalization, particularly on gold and other metal surfaces, and the formation of self-assembled monolayers (SAMs). The thiol group's reactivity is a key feature in creating such organized structures.
The synergy between the aminopyridine and methanethiol functionalities in this compound could lead to the development of novel functional materials with tailored properties. For example, it could be used to create new conductive polymers, sensors, or materials with interesting optical and electronic properties. The aminopyridine part can be functionalized to tune the electronic properties, while the thiol group can act as an anchor to surfaces or a cross-linking agent.
Pyridine derivatives are widely used as ligands in transition-metal catalysis and as organocatalysts. rsc.orgnih.gov The presence of the 2-amino group can enhance the catalytic activity of the pyridine ring. The thiol group, on the other hand, can also participate in catalytic cycles, for example, in thiol-ene "click" reactions. rsc.orgmdpi.com
This compound presents an exciting prospect for the development of novel catalysts. The molecule could act as a bifunctional catalyst, where the aminopyridine and thiol groups work in concert to facilitate a chemical transformation. For instance, the aminopyridine could act as a base or a metal-binding site, while the thiol could act as a nucleophile or a hydrogen-bond donor. This could lead to new catalytic cycles for reactions such as Michael additions, aldol (B89426) reactions, or asymmetric synthesis. The development of site-selective organocatalysts from aminopyridines is an active area of research, and this compound could offer a new platform for such catalysts. chemrxiv.org
The combination of a soft thiol donor and a hard/borderline aminopyridine nitrogen donor makes this compound a versatile ligand for a wide range of metal ions. Pyridine-thiol ligands have been shown to form stable complexes with heavy metals, suggesting applications in environmental remediation. nih.gov Aminopyridine-based ligands have also been used to create palladium(II) N-heterocyclic carbene complexes with interesting bioactivity. nih.gov
The design of new ligand platforms based on the this compound scaffold could lead to complexes with unique catalytic, medicinal, or material properties. The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the pyridine ring or by modifying the thiol group. This could allow for the development of highly selective catalysts for organic synthesis or new metal-based therapeutic agents. The study of binuclear platinum complexes with pyridine-2-thiol (B7724439) highlights the rich coordination chemistry that can be expected from such ligands. acs.org
| Functional Group | Potential Application in Ligand Design |
| 2-Aminopyridine (B139424) | Coordination to a wide range of metal centers, potential for hydrogen bonding. |
| Methanethiol | Strong coordination to soft metals, surface anchoring, redox activity. |
Future Directions in the Academic Study of this compound
A significant challenge in the study of this compound is the development of efficient and sustainable methods for its synthesis. While general methods for the synthesis of pyridine derivatives exist, specific, high-yielding, and environmentally friendly routes to this particular compound are not well-established. rsc.orgresearchgate.net
Future academic research should focus on developing green synthetic protocols. This could involve the use of microwave-assisted synthesis, which has been shown to be effective for the synthesis of other pyridine derivatives, often leading to shorter reaction times and higher yields. nih.govnih.gov One-pot multicomponent reactions are another promising avenue, as they can increase efficiency and reduce waste by combining several synthetic steps into a single operation. nih.govresearchgate.net The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, would also be a significant step forward. The thermo-catalytic conversion of renewable resources like glycerol (B35011) and ammonia (B1221849) into pyridines points towards a long-term sustainable production strategy. rsc.org A focus on sustainable chemistry is crucial for the future of pyridine derivative synthesis. nih.govresearchgate.net
Innovation in Catalytic Systems Utilizing this compound Scaffolds
The development of novel and efficient catalysts is a cornerstone of modern chemistry, and ligands based on the this compound scaffold are attracting significant research interest. These aminopyridine-based ligands are versatile in coordinating with various transition metals, leading to complexes with diverse catalytic applications. ekb.egresearchgate.net The inherent structural and electronic properties of these ligands can be fine-tuned, influencing the activity, selectivity, and stability of the resulting catalysts. ekb.eg
Innovations in this area include the synthesis of metal-organic frameworks (MOFs) and other heterogeneous catalysts, which offer advantages like recyclability and stability. For instance, metal-terpyridine complexes, which share structural motifs with aminopyridine ligands, have been successfully incorporated into heterogeneous structures for applications in dye degradation and energy-related catalysis. scilit.com Copper-catalyzed reactions, in particular, have shown promise. For example, copper(I) iodide, in conjunction with a co-catalyst, has been used for the three-component domino reaction to synthesize imidazo[1,2-a]pyridines from 2-aminopyridines. beilstein-journals.org Furthermore, heterogeneous copper(I) complexes supported on magnetic nanoparticles have been developed for similar syntheses in aqueous media, highlighting a move towards more environmentally benign catalytic systems. beilstein-journals.org
The exploration of different transition metals has also been a key aspect of innovation. Complexes of nickel(II), cobalt(II), and copper(II) with aminopyridine ligands have been synthesized and characterized, with applications ranging from catalysis to antimicrobial activity. researchgate.net The catalytic activity of such complexes has been demonstrated in the removal of organic pollutants from wastewater, showcasing their potential in environmental remediation. ekb.eg
Table 1: Innovations in Catalytic Systems
Exploration of Novel Coordination Chemistry and Supramolecular Assemblies
The coordination chemistry of aminopyridine-based ligands like this compound is rich and varied, owing to the multiple potential donor sites. These ligands can coordinate to metal centers in different ways, leading to a wide range of molecular structures and geometries. For example, 3-aminopyridine (B143674) has been shown to coordinate to copper(II) ions to form square planar complexes. nih.gov In other cases, it can act as a bridging ligand, linking metal centers like nickel(II) and cobalt(II) into polymeric chains. researchgate.net
The co-assembly of different molecular components is another promising strategy. Research on peptide amphiphiles and lipids has shown that specific non-covalent interactions, such as anion-π interactions, can drive the formation of diverse supramolecular nanostructures, from cylindrical nanofibers to ribbon-like assemblies. nih.gov This principle of co-assembly can be extended to systems involving this compound to create novel functional materials. The self-assembly of peptides with tetrapyrroles to mimic natural systems like photosystems further illustrates the potential of creating organized architectures with enhanced photochemical properties for applications in solar cells and biosensors. mdpi.com
Advanced Mechanistic Investigations and Kinetic Studies for Deeper Understanding
A thorough understanding of reaction mechanisms and kinetics is essential for optimizing existing catalytic systems and designing new ones. For reactions involving aminopyridine derivatives, researchers are increasingly employing advanced techniques to probe the intricate details of reaction pathways.
Kinetic studies are crucial for determining reaction orders, rate constants, and activation energies, which provide quantitative insights into how a reaction proceeds. For example, detailed kinetic and mechanistic studies have been performed on the reactions of thiols with various chemical species. rsc.orgresearchgate.net In the nitrosation of 2-mercaptopyridine (B119420), kinetic measurements helped to establish a third-order rate law and quantify the catalytic effect of halide ions, with the reaction rate approaching the diffusion-controlled limit. rsc.org Similarly, kinetic investigations into the synthesis of methacrolein, catalyzed by secondary amines, identified the decomposition of the Mannich base as the rate-limiting step. mdpi.com
Mechanistic investigations often reveal complex reaction pathways involving intermediates. In the reaction of aqueous solutions of a sterically hindered primary amine with carbonyl sulfide, the observed reaction order suggested a complex mechanism, possibly involving a zwitterion intermediate or a termolecular reaction. tubitak.gov.trresearchgate.net Such insights are critical for understanding the role of each component in the reaction mixture. For many catalytic reactions involving aminopyridines, the formation of an iminium ion is a key intermediate step. mdpi.com By combining experimental kinetic data with computational modeling, researchers can build a comprehensive picture of the reaction mechanism, enabling the rational design of more efficient and selective catalysts based on the this compound scaffold.
Table 2: Compound Names Mentioned in the Article
Q & A
Q. What are the recommended synthesis strategies for (2-Aminopyridin-3-yl)methanethiol, and how do coupling reactions influence yield?
The synthesis of pyridine-thiol derivatives often involves Suzuki–Miyaura coupling or C–H activation due to steric and electronic challenges posed by the 2-aminopyridin-3-yl moiety. For example, nucleophilic substitution with tert-butyl carbonate intermediates can improve regioselectivity, while DFT-based structural analysis aids in optimizing reaction conditions . Cross-coupling reactions require careful selection of ligands (e.g., Pd-based catalysts) to minimize byproducts. Yield optimization typically involves iterative adjustments to temperature (80–120°C), solvent polarity (DMSO/THF mixtures), and stoichiometric ratios of thiol precursors .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
Key techniques include:
- FT-IR and Raman spectroscopy : To identify S–H (2550–2600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretching vibrations, confirming functional group integrity .
- NMR (¹H/¹³C) : To resolve aromatic proton environments (δ 6.8–8.2 ppm for pyridine protons) and assess thiol group stability under inert atmospheres .
- DFT calculations : To model molecular electrostatic potentials (MEPs) and predict reactive sites for further derivatization .
Advanced Research Questions
Q. How do acid-base properties of catalysts influence the reactivity of this compound in thiolation reactions?
Catalysts with balanced Lewis acid-base sites (e.g., K₂WO₄/Al₂O₃) enhance methanethiol selectivity by moderating methanol conversion pathways. Strong acidic sites favor dimethyl sulfide byproducts, while basic promoters (e.g., KOH) improve thiol selectivity but reduce activity. For instance, K₂WO₄ achieves 96% selectivity at 47% conversion (360°C), whereas KOH yields 92% selectivity at 55% conversion . Adjusting alkali metal loadings (5–10 wt%) and calcination temperatures (500–700°C) optimizes active site distribution .
Q. What experimental approaches mitigate oxidative degradation of the thiol group in this compound under varying pH?
- Inert atmosphere handling : Use Schlenk lines or gloveboxes to prevent disulfide formation via air oxidation .
- Buffered solutions : Maintain pH 6–8 with phosphate buffers to stabilize the thiolate form, reducing radical-mediated degradation .
- Additives : Introduce radical scavengers (e.g., TEMPO) or chelating agents (EDTA) to sequester metal ions accelerating oxidation .
Q. How can researchers resolve contradictions in catalytic efficiency data for methanethiol-producing reactions?
Contradictions often arise from differing catalyst pretreatments or reaction conditions. Systematic approaches include:
- Control experiments : Isolate variables like H₂S partial pressure (0.5–2.0 bar) and gas hourly space velocity (GHSV: 1000–3000 h⁻¹) .
- Surface characterization : Use XPS or NH₃-TPD to quantify acid site density and correlate with activity/selectivity trends .
- Statistical modeling : Apply response surface methodology (RSM) to identify interactive effects between temperature, pressure, and promoter concentration .
Q. What role does computational modeling (e.g., DFT) play in predicting the stability of this compound clusters?
DFT studies reveal that non-covalent interactions (e.g., S···H–N hydrogen bonds) stabilize dimeric and trimeric clusters. Basis sets like aug-cc-pVTZ with dispersion corrections (D3) improve agreement with experimental vibrational spectra. Conformational analysis identifies global minima, aiding in solvent selection (e.g., chloroform vs. DMSO) to suppress aggregation .
Methodological and Safety Considerations
Q. What protocols ensure safe handling of this compound’s air-sensitive thiol group during experiments?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319 hazard) .
- Ventilation : Use fume hoods with >0.5 m/s airflow to manage vapors .
- Deactivation : Quench residues with oxidizing agents (e.g., NaOCl) before disposal .
Q. How can researchers synthesize derivatives of this compound for structure-activity studies?
- Alkylation : React with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to produce thioethers .
- Mannich reactions : Condense with formaldehyde and amines to generate aminoalkyl derivatives, useful for probing bioactivity .
- Oxidation : Use H₂O₂ or I₂ to selectively convert thiol to sulfonic acid groups for solubility studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
